![molecular formula C7H8N2O2 B189571 N-(1-hydroxypyridin-2-ylidene)acetamide CAS No. 6994-14-5](/img/structure/B189571.png)
N-(1-hydroxypyridin-2-ylidene)acetamide
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Description
“N-(1-hydroxypyridin-2-ylidene)acetamide” is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . This compound is intended for research use only.
Molecular Structure Analysis
The molecular structure of N-(1-hydroxypyridin-2-ylidene)acetamide consists of seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two oxygen atoms . The InChI representation of the molecule is InChI=1S/C7H8N2O2/c1-6(10)8-7-4-2-3-5-9(7)11/h2-5,11H,1H3
.
Physical And Chemical Properties Analysis
The physical and chemical properties of N-(1-hydroxypyridin-2-ylidene)acetamide include a molecular weight of 152.15 g/mol, a topological polar surface area of 52.9 Ų, and a complexity of 253 . The compound has one hydrogen bond donor and two hydrogen bond acceptors .
Mechanism of Action
Target of Action
Similar compounds have been found to interact withprothrombin , a protein involved in blood clotting .
Mode of Action
It’s known that the compound belongs to the class of organic compounds known asaminopyrazines . These compounds contain an amino group attached to a pyrazine ring, which may influence its interaction with its targets.
Biochemical Pathways
Given its potential interaction with prothrombin, it may influence thecoagulation cascade , a series of reactions that ultimately leads to the formation of a blood clot .
properties
IUPAC Name |
N-(1-hydroxypyridin-2-ylidene)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-6(10)8-7-4-2-3-5-9(7)11/h2-5,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIRGRRJPINWIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1C=CC=CN1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6994-14-5 |
Source
|
Record name | NSC202541 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202541 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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